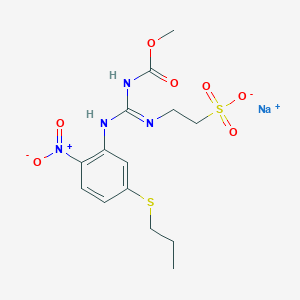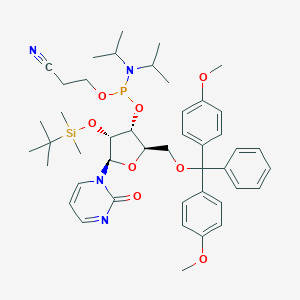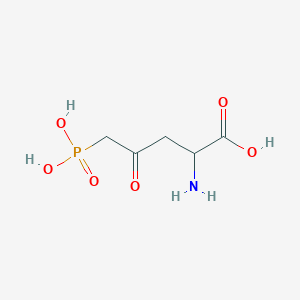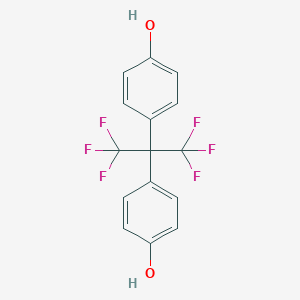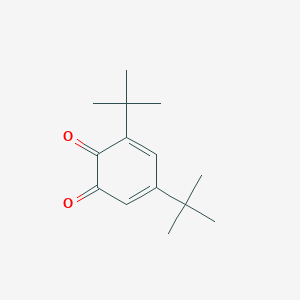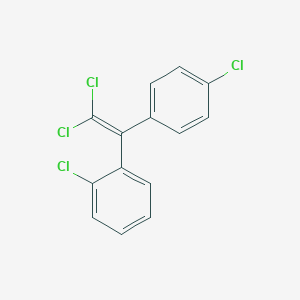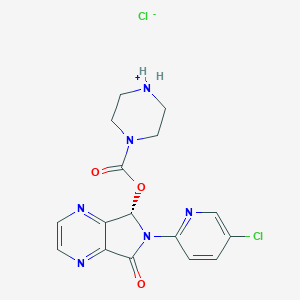
(2S)-2-amino-5-oxo-5-sulfanylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-5-oxo-5-sulfanylpentanoic acid, also known as cysteine sulfinic acid, is a non-proteinogenic amino acid that plays a crucial role in various biological processes. It is a derivative of cysteine and is found in proteins, enzymes, and metabolites.
Mecanismo De Acción
Cysteine sulfinic acid acts as a regulator of protein function by forming disulfide bonds with (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid residues in proteins. It also acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Cysteine sulfinic acid is also involved in the regulation of ion channels and neurotransmitter release in the brain.
Efectos Bioquímicos Y Fisiológicos
Cysteine sulfinic acid has been shown to have various biochemical and physiological effects. It plays a role in the regulation of blood pressure, glucose metabolism, and immune function. Cysteine sulfinic acid is also involved in the regulation of neurotransmitter release in the brain and has been shown to have a neuroprotective effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cysteine sulfinic acid has several advantages for lab experiments. It is readily available and can be synthesized easily. It is also stable and can be stored for long periods of time. However, (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid is highly reactive and can form disulfide bonds with other (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid residues in proteins, which can complicate experiments.
Direcciones Futuras
There are several future directions for research on (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid. One area of research is the role of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid in the regulation of ion channels and neurotransmitter release in the brain. Another area of research is the role of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid in the regulation of gene expression and protein folding. Additionally, the development of new methods for the synthesis of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid and its derivatives could lead to new applications in medicine and biotechnology.
Conclusion:
In conclusion, (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid is a non-proteinogenic amino acid that plays a crucial role in various biological processes. It is involved in the regulation of gene expression, protein folding, and antioxidant defense mechanisms. Cysteine sulfinic acid is also involved in the biosynthesis of taurine, which is an important neurotransmitter in the brain. Further research on (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid could lead to new applications in medicine and biotechnology.
Métodos De Síntesis
Cysteine sulfinic acid can be synthesized by the oxidation of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid using hydrogen peroxide or potassium permanganate. It can also be obtained from the hydrolysis of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinate, which is formed by the reaction of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid with sulfite. The synthesis of (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid is an important step in the production of taurine, which is synthesized from (2S)-2-amino-5-oxo-5-sulfanylpentanoic acid sulfinic acid and plays a crucial role in the nervous system.
Aplicaciones Científicas De Investigación
Cysteine sulfinic acid has been extensively studied for its role in various biological processes. It is involved in the regulation of gene expression, protein folding, and antioxidant defense mechanisms. Cysteine sulfinic acid is also involved in the biosynthesis of taurine, which is an important neurotransmitter in the brain.
Propiedades
Número CAS |
141817-15-4 |
|---|---|
Nombre del producto |
(2S)-2-amino-5-oxo-5-sulfanylpentanoic acid |
Fórmula molecular |
C5H9NO3S |
Peso molecular |
163.2 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-oxo-5-sulfanylpentanoic acid |
InChI |
InChI=1S/C5H9NO3S/c6-3(5(8)9)1-2-4(7)10/h3H,1-2,6H2,(H,7,10)(H,8,9)/t3-/m0/s1 |
Clave InChI |
JKGHGIJRYMJVPN-VKHMYHEASA-N |
SMILES isomérico |
C(CC(=O)S)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)S)C(C(=O)O)N |
SMILES canónico |
C(CC(=O)S)C(C(=O)O)N |
Sinónimos |
Butanoic acid, 2-amino-4-(thiocarboxy)-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



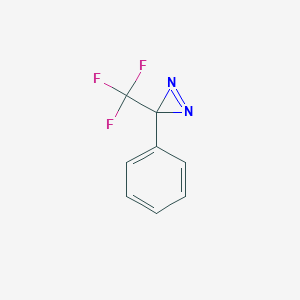
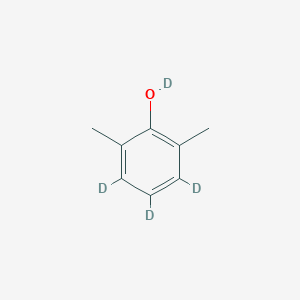
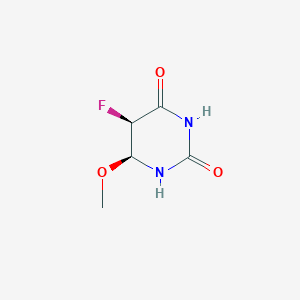
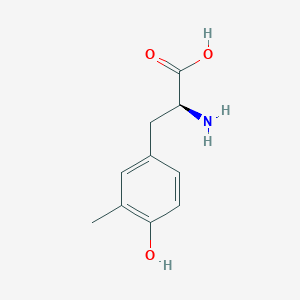
![5-[(Oxan-2-yl)oxy]-2-(pyridin-3-yl)pentanenitrile](/img/structure/B121341.png)
